
N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . The quinoline moiety commonly exists in various natural compounds and is known to exhibit a broad range of biological activities .
Synthesis Analysis
Quinoline derivatives can be prepared from corresponding quinoline hydrazones and substituted carboxylic acids using EDC-mediated peptide coupling reactions . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .Molecular Structure Analysis
Quinoline or 1-azanaphthalene or benzo[b]pyridine has a molecular formula of C9H7N, and the molecular weight is 129.16 . It participates in both electrophilic and nucleophilic substitution reactions .Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Mécanisme D'action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide is not fully understood, but it has been proposed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. These pathways are involved in cell proliferation, inflammation, and survival, and their dysregulation has been implicated in the development and progression of various diseases.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by activating the caspase pathway. Inflammatory cytokines play a key role in the pathogenesis of various diseases, and this compound has been shown to inhibit the production of these cytokines by suppressing the activation of NF-κB.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide is its synthetic nature, which allows for precise control over its chemical structure and purity. This compound has also been found to exhibit low toxicity in vitro, making it a promising candidate for further preclinical studies. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide. One potential direction is to investigate its potential as a therapeutic agent in cancer treatment, either alone or in combination with other chemotherapeutic agents. Another direction is to study its anti-inflammatory properties in the context of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, the potential neuroprotective effects of this compound warrant further investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, this compound is a synthetic compound that has been studied for its potential therapeutic applications in various fields. Its synthesis method has been optimized to achieve a high yield and purity, and its mechanism of action involves the inhibition of various cellular pathways. This compound has been found to exhibit various biochemical and physiological effects, and its low toxicity in vitro makes it a promising candidate for further preclinical studies. There are several future directions for the study of this compound, including its potential as a therapeutic agent in cancer treatment, its anti-inflammatory properties, and its potential neuroprotective effects.
Méthodes De Synthèse
N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide can be synthesized through a multistep process involving the reaction of 2-hydroxyquinoline with benzoyl chloride, followed by the reaction of the resulting product with methylamine and sodium methoxide. The final product is obtained by the reaction of the intermediate with N-methyl-3-methoxybenzamide. This synthesis method has been optimized to achieve a high yield and purity of this compound.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-methylbenzamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been found to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Inflammation is a common underlying factor in many diseases, and this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been investigated for its potential to protect against oxidative stress and inflammation, which are known to contribute to the pathogenesis of these diseases.
Propriétés
IUPAC Name |
3-methoxy-N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-21(19(23)14-7-5-8-16(11-14)24-2)12-15-10-13-6-3-4-9-17(13)20-18(15)22/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXCKULRMYLTRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

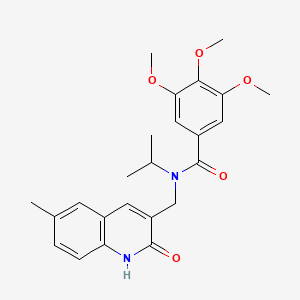
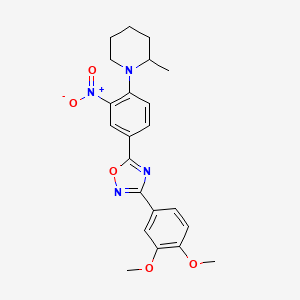
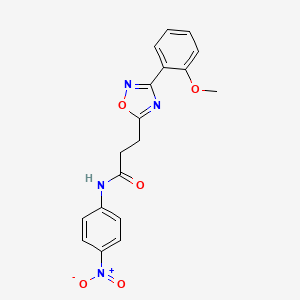
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7712341.png)

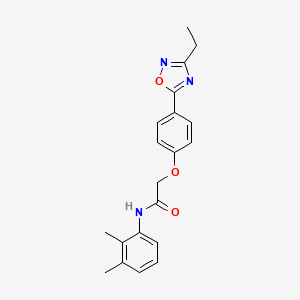

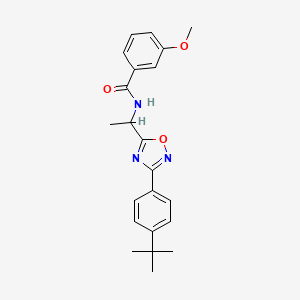
![(E)-phenyl ((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)sulfite](/img/structure/B7712371.png)



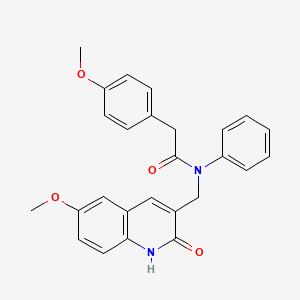
![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide](/img/structure/B7712421.png)